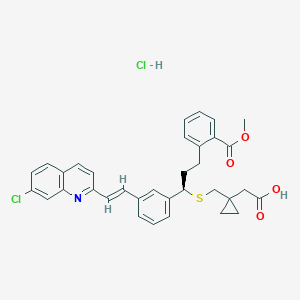
2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C34H33Cl2NO4S and its molecular weight is 622.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast Hydrochloride is a derivative of Montelukast, which is primarily used as a leukotriene receptor antagonist for the treatment of asthma and allergic rhinitis. This compound, with the CAS number 906107-37-7, has garnered interest in various biological research fields due to its potential implications in neuropharmacology and inflammation.
- Molecular Formula : C34H33Cl2NO4S
- Molecular Weight : 622.6 g/mol
- SMILES Notation : ClC1=CC(N=C(/C=C/C2=CC=CC(C@HCCC4=C(C(OC)=O)C=CC=C4)=C2)C=C5)=C5C=C1.Cl
Biological Activity Overview
The biological activity of this compound can be summarized in several key areas:
1. Anti-inflammatory Effects
Montelukast and its derivatives have been shown to exert anti-inflammatory effects by inhibiting leukotriene receptors, which play a crucial role in the pathophysiology of asthma and allergic responses. Studies indicate that this compound may also have a role in reducing neuroinflammation, making it a candidate for further investigation in neurological disorders such as Alzheimer's disease and multiple sclerosis.
2. Neuropharmacological Implications
Research suggests that alterations in the structure of Montelukast can enhance its neuropharmacological properties. For instance, the modification at the 2' position may influence its interaction with neurotransmitter systems, potentially offering therapeutic benefits in treating psychiatric disorders and neurodegenerative diseases.
Study on Neuroinflammation
A study investigated the effects of Montelukast derivatives on microglial activation, which is a hallmark of neuroinflammatory processes. The results indicated that this compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated microglial cells. This suggests its potential utility in managing neuroinflammatory conditions .
Assessment of Antioxidant Properties
Another research effort focused on evaluating the antioxidant capacity of this compound. The findings demonstrated that it exhibits notable radical scavenging activity, which could be beneficial in mitigating oxidative stress-related damage in neural tissues .
Data Table: Biological Activities Comparison
| Activity Type | Montelukast | This compound |
|---|---|---|
| Anti-inflammatory | Yes | Yes |
| Neuroprotective | Limited | Enhanced |
| Antioxidant | Moderate | High |
| Leukotriene Receptor Antagonism | Strong | Strong |
特性
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-methoxycarbonylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32ClNO4S.ClH/c1-40-33(39)29-8-3-2-6-24(29)12-16-31(41-22-34(17-18-34)21-32(37)38)26-7-4-5-23(19-26)9-14-28-15-11-25-10-13-27(35)20-30(25)36-28;/h2-11,13-15,19-20,31H,12,16-18,21-22H2,1H3,(H,37,38);1H/b14-9+;/t31-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZOCKVZAOVFPW-AEADHHNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33Cl2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














